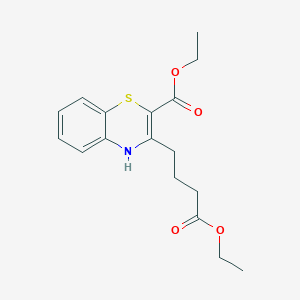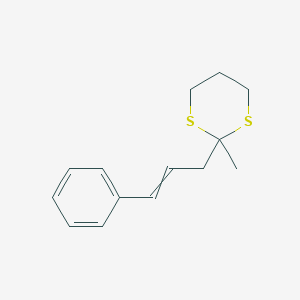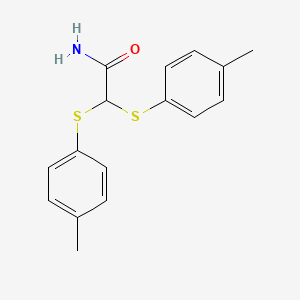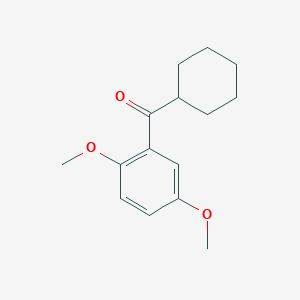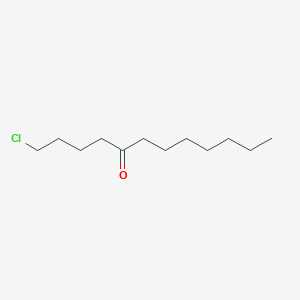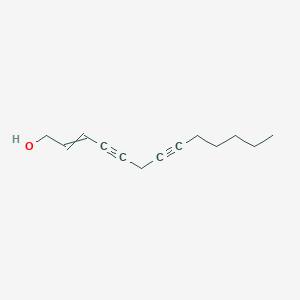
1-(1H-Indol-3-yloxoacetyl)-2-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione is a synthetic organic compound that features both an indole and a piperidine moiety. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the reductive amination of 2-methylpiperidine.
Coupling of Indole and Piperidine: The final step involves coupling the indole and piperidine moieties through a suitable linker, often using a condensation reaction with an appropriate dione precursor.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or strong nucleophiles like sodium hydride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 1-(1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The indole moiety is known to interact with various biological targets, while the piperidine ring can enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione: Similar structure but lacks the methyl group on the piperidine ring.
1-(1H-indol-3-yl)-2-(2-methylpyrrolidin-1-yl)ethane-1,2-dione: Similar structure but contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness
1-(1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione is unique due to the presence of both the indole and 2-methylpiperidine moieties, which may confer distinct biological activities and chemical properties compared to similar compounds.
Propriétés
Numéro CAS |
71765-48-5 |
|---|---|
Formule moléculaire |
C16H18N2O2 |
Poids moléculaire |
270.33 g/mol |
Nom IUPAC |
1-(1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione |
InChI |
InChI=1S/C16H18N2O2/c1-11-6-4-5-9-18(11)16(20)15(19)13-10-17-14-8-3-2-7-12(13)14/h2-3,7-8,10-11,17H,4-6,9H2,1H3 |
Clé InChI |
NTXKGXFHZMTNKY-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCN1C(=O)C(=O)C2=CNC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


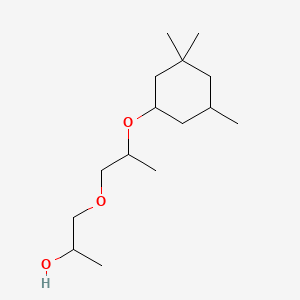
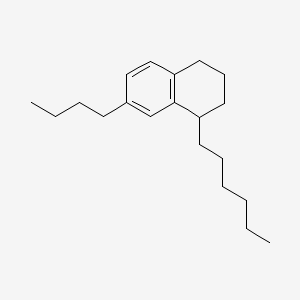
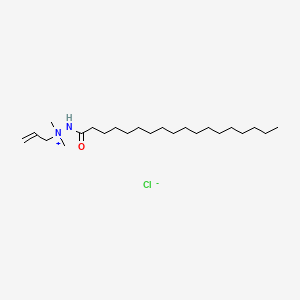

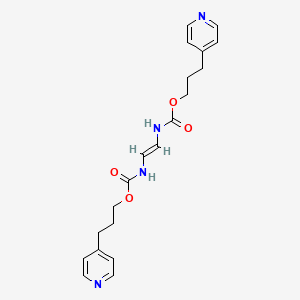
![Methyl 4-[(4-chlorophenyl)(methyl)amino]benzoate](/img/structure/B14459502.png)
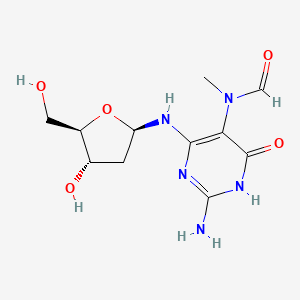
![5-[(Benzylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one](/img/structure/B14459508.png)
